BETd-246

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

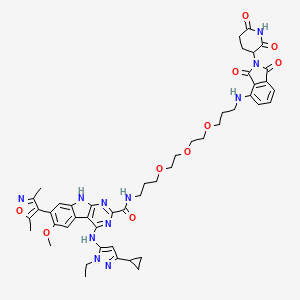

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMFVWHCPNMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCOCCOCCOCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H55N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The PROTAC BETd-246: A Technical Guide to a Second-Generation BET Bromodomain Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BETd-246 is a potent, second-generation proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] By hijacking the ubiquitin-proteasome system, this compound offers a powerful alternative to traditional BET inhibitors, demonstrating superior potency and antitumor activity in various preclinical cancer models, particularly in triple-negative breast cancer (TNBC).[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that links a ligand for BET bromodomains to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between the BET protein, this compound, and the CRBN E3 ligase. This proximity facilitates the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, which are critical readers of epigenetic marks and regulators of gene transcription, leads to the downregulation of key oncogenes such as c-Myc and the anti-apoptotic protein MCL1, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Performance Data

This compound has demonstrated potent activity across a range of cancer cell lines. The following tables summarize its in vitro degradation and anti-proliferative capabilities, as well as its in vivo efficacy.

Table 1: In Vitro Degradation of BET Proteins by this compound

| Cell Line | Protein Target | Concentration | Incubation Time | Outcome |

| TNBC Cells | BRD2, BRD3, BRD4 | 30-100 nM | 1 hour | Near-complete depletion[1][3] |

| TNBC Cells | BRD2, BRD3, BRD4 | 10-30 nM | 3 hours | Near-complete depletion[1][3] |

| MDA-MB-468 | BRD4 | 100 nM | 1 hour | ~100% degradation[5] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 |

| Various TNBC | Triple-Negative Breast Cancer | < 1 µM[1][6] |

| MV4-11 | Acute Myeloid Leukemia | 6 nM |

| HCT116 | Colorectal Cancer | 0.45 µM[7] |

| MKL1+, MCC29+, MCC47+ | Merkel Cell Carcinoma | < 500 pM[8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome |

| WHIM24 PDX | 5 mg/kg, IV, 3 times/week for 3 weeks | Effective tumor growth inhibition[2] |

| WHIM24 PDX | 10 mg/kg, IV, 3 times/week for 3 weeks | Partial tumor regression without apparent toxicity[2] |

Key Signaling Pathways Affected

The degradation of BET proteins by this compound leads to the transcriptional repression of critical oncogenes and survival factors.

Downregulation of c-Myc

BET proteins are essential for the transcription of the MYC oncogene. This compound-mediated degradation of BET proteins leads to a rapid and robust downregulation of c-Myc, a master regulator of cell proliferation and metabolism.

Downregulation of MCL1

Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family. Its expression is also regulated by BET proteins. This compound treatment results in a significant and time-dependent downregulation of MCL1, sensitizing cancer cells to apoptosis.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for BET Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100 nM) for specified time points (e.g., 1, 3, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 value.

Materials:

-

Cancer cell lines

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours). Include vehicle-only wells as a negative control.

-

Assay Protocol: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a specified concentration (e.g., 100 nM) for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-scid GAMMA or athymic nude)

-

Cancer cells (e.g., WHIM24 PDX cells)

-

This compound

-

Vehicle control (e.g., 10% PEG400: 3% Cremophor: 87% PBS)

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via the specified route (e.g., intravenous injection) and schedule (e.g., three times per week).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue the study for a predetermined duration or until tumors in the control group reach a maximum allowed size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups.

Experimental and Drug Discovery Workflow

The evaluation and development of a PROTAC like this compound follows a structured workflow from initial design to in vivo validation.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers dependent on BET protein function. Its ability to induce potent and selective degradation of BRD2, BRD3, and BRD4 translates to superior anti-tumor activity compared to traditional BET inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with or interested in the therapeutic potential of this compound and the broader field of targeted protein degradation. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide to BETd-246: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BETd-246 is a potent, second-generation proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to these BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation has shown significant anti-tumor activity, particularly in models of Triple-Negative Breast Cancer (TNBC), by inducing apoptosis and downregulating key oncogenic signaling pathways. This guide provides a comprehensive overview of the chemical structure, a detailed (though currently unavailable) synthesis protocol, biological activity, and the mechanism of action of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex molecule comprising three key components: a ligand that binds to the BET bromodomains, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a flexible linker that connects these two moieties.

-

BET Bromodomain Ligand: The BET-binding component of this compound is derived from the potent BET inhibitor, BETi-211.

-

E3 Ligase Ligand: The Cereblon-recruiting moiety is a derivative of thalidomide.

-

Linker: A polyethylene glycol (PEG)-based linker connects the BET inhibitor and the Cereblon ligand, providing the necessary flexibility for the formation of a stable ternary complex between the BET protein and Cereblon.

| Property | Value |

| Molecular Formula | C₄₈H₅₅N₁₁O₁₀ |

| Molecular Weight | 946.02 g/mol |

| CAS Number | 2140289-17-2 |

Below is a 2D representation of the chemical structure of this compound.

Caption: Simplified schematic of this compound structure.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the general synthetic strategy for this class of PROTACs involves a multi-step process:

-

Synthesis of the BET inhibitor (BETi-211) with a reactive handle: This typically involves modifying the known BET inhibitor BETi-211 to introduce a functional group (e.g., an amine, carboxylic acid, or alkyne) that can be used for linker attachment.

-

Synthesis of the Cereblon ligand with a linker: This involves synthesizing a thalidomide derivative that is attached to a linker chain. The linker itself often has a terminal functional group that is complementary to the handle on the BET inhibitor.

-

Coupling of the two fragments: The final step is the conjugation of the BET inhibitor and the Cereblon ligand-linker fragments through a chemical reaction, such as an amide bond formation or a "click" chemistry reaction, to yield the final this compound molecule.

-

Purification and Characterization: The final product is purified using techniques like column chromatography and high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

A generalized workflow for the synthesis is depicted below.

BETd-246: A Technical Guide to Targeted Protein Degradation of BET Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-246 is a potent, second-generation proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, play a crucial role in the transcriptional regulation of genes involved in cell proliferation and survival.[1][4] Their dysregulation is implicated in various malignancies, making them attractive therapeutic targets.[1] this compound was developed from the potent small-molecule BET inhibitor BETi-211 and demonstrates superior potency and antitumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC).[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a heterobifunctional molecule, simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN).[7][8] This induced proximity facilitates the polyubiquitination of the target BET protein by the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4^CRBN).[7][8] The polyubiquitinated BET protein is then recognized and degraded by the proteasome.[9] This targeted degradation approach contrasts with traditional inhibition, which only blocks the protein's function, by eliminating the protein scaffold and all its associated functions.[5][10]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, demonstrating its efficacy in degrading BET proteins and inhibiting cancer cell growth.

Table 1: In Vitro Degradation of BET Proteins by this compound

| Cell Line | Treatment Conditions | Target Protein | Outcome | Reference |

| TNBC cell lines | 30-100 nM for 1 hour | BRD2, BRD3, BRD4 | Dose-dependent depletion of BET proteins. | [1][3] |

| TNBC cell lines | 10-30 nM for 3 hours | BRD2, BRD3, BRD4 | Dose-dependent depletion of BET proteins. | [1][3] |

| MDA-MB-468 | 100 nM for up to 8 hours | BRD2, BRD3, BRD4 | Time-dependent degradation of BET proteins. | [5] |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Assay Type | Metric | Value | Comparison with BETi-211 | Reference |

| 13 TNBC cell lines | Growth Inhibition | IC50 | < 1 µM in 9 out of 13 lines | This compound is more potent than BETi-211. | [5] |

| MDA-MB-468 | Apoptosis Induction | - | Strong induction | This compound induces significantly more apoptosis than BETi-211. | [1][5] |

| MDA-MB-468 | Cell Cycle Analysis | - | Pronounced arrest | This compound induces pronounced cell cycle arrest. | [1][3] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| WHIM24 | 5 mg/kg, IV, 3 times per week for 3 weeks | Effectively inhibits tumor growth, similar to higher and more frequent doses of BETi-211. | [1][3] |

| WHIM24 | 10 mg/kg | Induces partial tumor regression without apparent toxicity. | [1][3] |

Downstream Signaling Pathways Affected by this compound

The degradation of BET proteins by this compound leads to significant alterations in downstream signaling pathways, ultimately driving apoptosis and cell growth inhibition. A key target is the anti-apoptotic protein MCL1.[5][6]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BETter together: exploiting BRD4-functions in transcription to inform rational combinations - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Downstream Domino Effect of BETd-246-Induced BET Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have emerged as critical "readers" of histone acetylation marks, playing a pivotal role in transcriptional activation. Their dysregulation is a hallmark of various malignancies, making them a compelling target for therapeutic intervention. While BET inhibitors have shown promise, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers a distinct and often more potent mechanism of action. This technical guide focuses on BETd-246, a PROTAC-based BET degrader, and provides an in-depth exploration of the downstream cellular and molecular consequences of the targeted degradation of BET proteins it induces.

This compound is a heterobifunctional molecule that links a BET-binding moiety (derived from the inhibitor BETi-211) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity-inducing mechanism triggers the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to a cascade of downstream effects that ultimately suppress cancer cell growth and survival.

Mechanism of Action: A Visual Overview

The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system to eliminate BET proteins.

Caption: Mechanism of this compound-induced BET protein degradation.

Core Downstream Effects of BET Protein Degradation

The targeted removal of BET proteins by this compound initiates a series of profound downstream effects, primarily culminating in potent anti-cancer activity. These effects are multifaceted and include robust growth inhibition, induction of apoptosis, and cell cycle arrest.

Quantitative Analysis of Anti-Proliferative Activity

This compound exhibits potent growth-inhibitory activity across a range of cancer cell lines, particularly in Triple-Negative Breast Cancer (TNBC). The half-maximal inhibitory concentration (IC50) values are significantly lower than its parent BET inhibitor, BETi-211, highlighting the superior potency of the degradation approach.[1]

| Cell Line | Cancer Type | This compound IC50 (nM) | BETi-211 IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | <10 | >500 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | <10 | ~1000 | [1] |

| MDA-MB-453 | Triple-Negative Breast Cancer | <10 | >1000 | [1] |

| HCC1937 | Triple-Negative Breast Cancer | <10 | >1000 | [1] |

| HCC1806 | Triple-Negative Breast Cancer | <10 | >1000 | [1] |

| WHIM12 | Triple-Negative Breast Cancer | <10 | ~500 | [1] |

| WHIM18 | Triple-Negative Breast Cancer | <10 | >1000 | [1] |

| SUM149PT | Inflammatory Breast Cancer (TNBC) | <10 | >1000 | [1] |

| SUM159PT | Triple-Negative Breast Cancer | <10 | >1000 | [1] |

| MKL-1 | Merkel Cell Carcinoma | ~10 | ~250 | [2] |

| MCC47 | Merkel Cell Carcinoma | ~10 | ~250 | [2] |

Quantitative Analysis of BET Protein Degradation

Treatment with this compound leads to a rapid and dose-dependent depletion of BRD2, BRD3, and BRD4 proteins.

| Cell Line | Treatment Conditions | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Reference |

| MDA-MB-468 | 30-100 nM for 1 hour | Near-complete | Near-complete | Near-complete | [3] |

| MDA-MB-468 | 10-30 nM for 3 hours | Near-complete | Near-complete | Near-complete | [3] |

| TNBC cells | 0-100 nM for 1-3 hours | Dose-dependent | Dose-dependent | Dose-dependent | [4] |

Key Signaling Pathways Modulated by this compound

The degradation of BET proteins disrupts critical transcriptional programs that are essential for cancer cell survival and proliferation. Two of the most significantly impacted downstream pathways involve the oncogene MYC and the anti-apoptotic protein MCL1.

Caption: Key downstream signaling consequences of this compound.

Downregulation of MYC

The MYC oncogene is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in cancer. BET proteins, particularly BRD4, are known to be critical for the transcriptional activation of MYC. By degrading BRD4, this compound effectively suppresses MYC transcription, leading to a reduction in MYC protein levels.[5][6] This contributes significantly to the observed cell cycle arrest and anti-proliferative effects.[7]

Downregulation of MCL1 and Induction of Apoptosis

Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family. Its overexpression is a common mechanism of therapeutic resistance in cancer. This compound treatment leads to a rapid and significant downregulation of both MCL1 mRNA and protein levels.[1][8] The loss of this critical survival factor sensitizes cancer cells to apoptosis, which is a primary mechanism of cell death induced by this compound. The induction of apoptosis is demonstrably more potent with this compound compared to BET inhibitors, which often have a more cytostatic effect.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Experimental Workflow Overview

Caption: A typical experimental workflow for studying this compound.

Western Blotting for BET Protein Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 30, 100 nM) or DMSO for different time points (e.g., 1, 3, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To quantify the effect of this compound on cell viability and determine IC50 values.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours). Include wells with DMSO as a vehicle control.

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 100 nM) or DMSO for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 cell cycle arrest.[9]

Conclusion

This compound represents a powerful tool for the targeted degradation of BET proteins, offering a more potent and sustained anti-cancer effect compared to traditional BET inhibitors. Its mechanism of action, centered on the induced proximity of BET proteins to the Cereblon E3 ligase, triggers a cascade of downstream events including the downregulation of key oncogenes like MYC and anti-apoptotic factors such as MCL1. This culminates in robust growth inhibition, cell cycle arrest, and the induction of apoptosis in a wide range of cancer models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced downstream effects of this compound and other BET degraders, paving the way for the development of novel and effective cancer therapies.

References

- 1. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to the Epigenetic Modifications Induced by BETd-246

For Researchers, Scientists, and Drug Development Professionals

Abstract

BETd-246 is a second-generation proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. This technical guide provides a comprehensive overview of the epigenetic modifications and cellular consequences induced by this compound. It details the mechanism of action, downstream signaling pathways, and provides specific experimental protocols for researchers investigating this potent anti-cancer agent. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to this compound

BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[1] Their dysregulation is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets. This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase to a BET bromodomain inhibitor.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly in triple-negative breast cancer (TNBC).[3][4]

Mechanism of Action

This compound operates through a catalytic mechanism to induce the degradation of its target proteins.

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase polyubiquitinates the BET protein, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Recycling: this compound is released and can induce the degradation of another BET protein molecule.

This targeted degradation approach offers several advantages over simple inhibition, including increased potency and a more profound and sustained downstream effect on gene expression.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data on the cellular effects of this compound.

Table 1: Degradation of BET Proteins by this compound in TNBC Cell Lines [5]

| Cell Line | Treatment | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation |

| MDA-MB-468 | 100 nM, 1 hr | Significant | Significant | Significant |

| MDA-MB-231 | 100 nM, 1 hr | Significant | Significant | Significant |

| SUM159 | 100 nM, 1 hr | Significant | Significant | Significant |

Table 2: Induction of Apoptosis by this compound in TNBC Cell Lines [6]

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MDA-MB-468 | 100 nM, 48 hr | ~40% |

| MDA-MB-231 | 100 nM, 48 hr | ~30% |

| SUM149 | 100 nM, 48 hr | ~25% |

Table 3: Effect of this compound on Cell Cycle Distribution in TNBC Cell Lines [7]

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| MDA-MB-468 | 100 nM, 24 hr | Increased | Decreased | No significant change |

| HCC1806 | 100 nM, 24 hr | Increased | Decreased | No significant change |

Signaling Pathways Modulated by this compound

The degradation of BET proteins by this compound initiates a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Downregulation of MYC and MCL1

A primary consequence of BET protein degradation is the transcriptional repression of key oncogenes, including MYC, and anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL1).[8][9] The downregulation of MCL1 is a critical event that sensitizes cancer cells to apoptosis.[8]

Induction of Endoplasmic Reticulum (ER) Stress and DR5-Mediated Apoptosis

Recent studies have shown that BET protein degradation can induce endoplasmic reticulum (ER) stress, leading to the upregulation of Death Receptor 5 (DR5) via the CHOP transcription factor.[4][10] This sensitizes cells to apoptosis through the extrinsic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for BET Protein Degradation

This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-468) at a density of 1 x 10^6 cells per well in a 6-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with desired concentrations of this compound (e.g., 10, 30, 100 nM) or DMSO (vehicle control) for various time points (e.g., 1, 3, 6, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Anti-BRD2 (e.g., Abcam, 1:1000)

-

Anti-BRD3 (e.g., Cell Signaling Technology, 1:1000)

-

Anti-MCL1 (e.g., Cell Signaling Technology, 1:1000)[8]

-

Anti-Cleaved PARP (e.g., Cell Signaling Technology, 1:1000)[11]

-

Anti-Cleaved Caspase-3 (e.g., Cell Signaling Technology, 1:1000)[13]

-

Anti-GAPDH or β-actin (loading control, 1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol describes the use of propidium iodide (PI) and Annexin V staining for cell cycle and apoptosis analysis.

-

Cell Culture and Treatment:

-

Plate cells and treat with this compound as described in the Western Blotting protocol.

-

-

Cell Harvesting and Fixation (for Cell Cycle):

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining (for Cell Cycle):

-

Wash fixed cells with PBS.

-

Resuspend cells in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Staining (for Apoptosis):

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze stained cells using a flow cytometer.

-

For cell cycle, acquire data for at least 10,000 events and analyze DNA content histograms using appropriate software (e.g., FlowJo, ModFit).

-

For apoptosis, differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.

-

RNA-Sequencing (RNA-seq) Data Analysis

This section outlines a typical bioinformatics workflow for analyzing RNA-seq data from this compound treated cells.

-

RNA Extraction and Library Preparation:

-

Extract total RNA from this compound treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

-

Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

-

Read Alignment: Align reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.[14]

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[14]

-

Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and control samples using packages like DESeq2 or edgeR in R.[15]

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.[16]

-

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on BET protein function. Its ability to induce potent and sustained degradation of BET proteins leads to a robust anti-cancer response characterized by cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of the epigenetic and cellular consequences of this compound treatment and offers detailed experimental protocols to aid researchers in further investigating its therapeutic potential. The provided data and visualizations serve as a valuable resource for the scientific community engaged in the development of novel cancer therapies.

References

- 1. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of β3 subunit of the GABA type A receptor in triple negative breast cancer proliferation, migration, and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. cellecta.com [cellecta.com]

The PROTAC BETd-246: A Paradigm Shift in Transcriptional Reprogramming of Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenic gene expression programs in a multitude of cancers. While small-molecule inhibitors of BET bromodomains have shown promise, their efficacy can be limited by transient target engagement and potential for rapid development of resistance. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic modality to overcome these limitations by inducing the degradation of target proteins. BETd-246 is a potent and selective second-generation PROTAC that targets BET proteins for ubiquitination and subsequent proteasomal degradation. This technical guide provides an in-depth analysis of this compound's impact on gene transcription in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound: A PROTAC-based BET Degrader

This compound is a heterobifunctional molecule that consists of a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This dual binding brings the BET protein in close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology distinguishes this compound from traditional BET inhibitors, which merely block the binding of BET proteins to acetylated histones. By eliminating the entire protein scaffold, this compound can more effectively abrogate both the bromodomain-dependent and -independent functions of BET proteins, leading to a more profound and sustained impact on gene transcription.

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been demonstrated across various cancer cell lines, particularly in Triple-Negative Breast Cancer (TNBC). The following tables summarize the key quantitative data on its antiproliferative activity and impact on gene expression.

Table 1: Antiproliferative Activity of this compound in Triple-Negative Breast Cancer Cell Lines

| Cell Line | This compound IC50 (nM) | BETi-211 IC50 (nM) |

| MDA-MB-231 | 4.5 | 250 |

| MDA-MB-468 | 2.8 | 150 |

| MDA-MB-157 | 8.9 | 800 |

| HCC1937 | 6.2 | 450 |

| HCC1806 | 3.1 | 300 |

| HCC38 | 7.5 | 600 |

| HCC70 | 5.8 | 400 |

| Hs578T | 12.1 | >1000 |

| BT-549 | 9.7 | 900 |

| SUM159PT | 4.2 | 350 |

| SUM149PT | 5.1 | 420 |

| BT-20 | 15.3 | >1000 |

| MDA-MB-453 | 3.9 | 280 |

Data extracted from Bai L, et al. Cancer Res. 2017 May 1;77(9):2476-2487.

Table 2: Differential Gene Expression in TNBC Cells Treated with this compound

| Cell Line | Treatment (100 nM, 3h) | Down-regulated Genes (≥2-fold) | Up-regulated Genes (≥2-fold) |

| MDA-MB-157 | This compound | 583 | 45 |

| BETi-211 (1000 nM) | 248 | 261 | |

| MDA-MB-231 | This compound | 721 | 68 |

| BETi-211 (1000 nM) | 315 | 342 | |

| MDA-MB-468 | This compound | 654 | 52 |

| BETi-211 (1000 nM) | 470 | 489 |

Data extracted from Bai L, et al. Cancer Res. 2017 May 1;77(9):2476-2487.

Mechanism of Action: Impact on Gene Transcription

BET proteins, particularly BRD4, play a crucial role in transcriptional regulation by binding to acetylated histones at enhancers and super-enhancers, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes such as MYC and anti-apoptotic factors like MCL1.

Degradation of BET Proteins and Transcriptional Repression

By inducing the degradation of BRD2, BRD3, and BRD4, this compound effectively evicts these proteins from chromatin. This leads to a widespread downregulation of genes that are dependent on BET proteins for their expression. RNA sequencing (RNA-seq) analysis has shown that treatment with this compound results in a predominant downregulation of gene expression in TNBC cells, in stark contrast to the mixed up- and down-regulation observed with the BET inhibitor BETi-211.[4] This suggests that the degradation of BET proteins has a more profound and repressive effect on the transcriptome.

A key downstream effector of this compound is the anti-apoptotic protein MCL1.[4] The degradation of BET proteins leads to a significant reduction in MCL1 mRNA and protein levels, contributing to the potent induction of apoptosis observed in cancer cells treated with this compound.

Caption: Mechanism of this compound action and its impact on gene transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete growth medium

-

96-well plates

-

This compound and BETi-211 (as a comparator)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and BETi-211 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response) in a suitable software package (e.g., GraphPad Prism).

RNA Sequencing (RNA-seq)

Objective: To profile the global transcriptomic changes induced by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound, BETi-211, and DMSO

-

TRIzol® reagent (Invitrogen) or equivalent RNA extraction kit

-

RNeasy Mini Kit (Qiagen)

-

Agilent 2100 Bioanalyzer

-

TruSeq Stranded mRNA Library Prep Kit (Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 100 nM), BETi-211 (e.g., 1000 nM), or DMSO for the desired time (e.g., 3 hours).

-

Lyse the cells directly in the wells using TRIzol® reagent and extract total RNA according to the manufacturer's protocol.

-

Purify the RNA using the RNeasy Mini Kit, including an on-column DNase digestion step.

-

-

RNA Quality Control:

-

Assess RNA integrity and quantity using the Agilent 2100 Bioanalyzer. Samples should have an RNA Integrity Number (RIN) > 8.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit following the manufacturer's instructions.

-

Perform sequencing on an Illumina platform to a desired depth (e.g., 20-30 million single-end reads per sample).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads using FastQC.

-

Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as RSEM or featureCounts.

-

Perform differential gene expression analysis using DESeq2 or edgeR to identify genes significantly up- or down-regulated by this compound treatment compared to controls.

-

References

- 1. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cereblon in the Mechanism of Action of BETd-246: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-246 is a second-generation proteolysis-targeting chimera (PROTAC) that has demonstrated significant potency and selectivity in degrading Bromodomain and Extra-Terminal (BET) family proteins, namely BRD2, BRD3, and BRD4.[1][2][3] These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, making them attractive therapeutic targets in various cancers, particularly triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[4][5][6] The mechanism of action of this compound is intrinsically dependent on the E3 ubiquitin ligase Cereblon (CRBN), which it hijacks to induce the targeted degradation of BET proteins.[7][8] This technical guide provides an in-depth exploration of Cereblon's role in the this compound mechanism, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Cereblon-Mediated Degradation: The Core Mechanism

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BET proteins and a ligand that recruits the E3 ubiquitin ligase Cereblon.[3][8] This dual binding brings the BET protein in close proximity to the CRL4^CRBN^ E3 ubiquitin ligase complex.[9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome.[9][10] The essentiality of Cereblon in this process has been experimentally validated; knockdown of CRBN via siRNA abrogates the degradation of BET proteins and the subsequent cytotoxic effects of this compound.[2]

Diagram of the this compound Mechanism of Action

Caption: Mechanism of this compound induced BET protein degradation via Cereblon.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its superior efficacy compared to its parental BET inhibitor, BETi-211.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in TNBC Cell Lines

| Cell Line | BET Protein Degradation (Concentration, Time) | IC50 (Growth Inhibition) | Reference(s) |

| MDA-MB-468 | Near-complete depletion with 30-100 nM for 1h or 10-30 nM for 3h | <10 nM | [1][2] |

| Multiple TNBC Lines | Near-complete depletion of BRD2/3/4 with 30-100 nM for 1h or 10-30 nM for 3h | IC50 < 10 nM in 9 of 13 cell lines | [1][2] |

Table 2: Comparative Anti-proliferative Activity of this compound and BETi-211 in TNBC Cell Lines

| Compound | IC50 Range (13 TNBC cell lines) | Notes | Reference(s) |

| This compound | <10 nM in 9 of 13 cell lines | Potent and effective growth inhibition. | [1][2] |

| BETi-211 | <1 µM in 9 of 13 cell lines | Predominantly cytostatic effect; less potent than this compound. | [1][2] |

Table 3: Activity of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | IC50 (Growth Inhibition) | Notes | Reference(s) |

| HCT116 | 0.45 µM | 10-120 fold lower IC50 compared to various BET inhibitors and other BETds. | [6] |

| Various CRC Lines | IC50 0.1-0.6 µM | Highly potent across different CRC cell lines. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the role of Cereblon in the mechanism of this compound.

Immunoblotting for BET Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for specified time points (e.g., 1, 3, 8, 24 hours). A DMSO-treated group serves as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or BETi-211.

-

Incubation: Incubate the cells for a specified period (e.g., 4 days).[2]

-

Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

siRNA-Mediated Knockdown of Cereblon

Objective: To confirm the dependency of this compound's activity on the presence of Cereblon.

Methodology:

-

Transfection: Transfect cells with non-targeting (control) siRNA or siRNA specifically targeting CRBN using a suitable transfection reagent.

-

Incubation: Incubate the cells for a period sufficient to achieve significant knockdown of the target protein (e.g., 40 hours).[2]

-

Compound Treatment: Treat the transfected cells with this compound (e.g., 100 nM) for a specified duration (e.g., 8 hours for immunoblotting or for a longer duration for cell viability assays).

-

Analysis: Perform immunoblotting to confirm the knockdown of CRBN and assess the degradation of BET proteins. Conduct a cell viability assay to determine if the anti-proliferative effect of this compound is diminished in CRBN-knockdown cells.

Experimental Workflow for Validating Cereblon's Role

Caption: Workflow for siRNA-mediated validation of Cereblon's role.

Downstream Signaling and Therapeutic Implications

The Cereblon-mediated degradation of BET proteins by this compound leads to significant downstream effects on gene expression and cellular processes. RNA-sequencing analyses have revealed a predominant downregulation of genes involved in proliferation and apoptosis.[1][5]

A key downstream effector is the anti-apoptotic protein MCL1 . This compound treatment leads to a rapid, time-dependent downregulation of both MCL1 mRNA and protein levels.[1][2] This is a critical event contributing to the potent induction of apoptosis observed with this compound treatment, an effect significantly stronger than that of the BET inhibitor BETi-211.[1][2] Additionally, the degradation of BET proteins leads to the downregulation of the proto-oncogene c-Myc , a well-established driver of tumorigenesis.[6]

In colorectal cancer models, this compound-induced apoptosis is also mediated by the upregulation of Death Receptor 5 (DR5) through an ER stress-related pathway.[6]

Signaling Pathway Downstream of BET Protein Degradation

References

- 1. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: BETd-246-Mediated Degradation of BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of BETd-246, a second-generation Proteolysis Targeting Chimera (PROTAC), focusing on its efficacy and mechanism in inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. It consists of three key components: a ligand that binds to the BET bromodomains (derived from the pan-BET inhibitor BETi-211), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties. By simultaneously binding to a BET protein and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to the BET protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation approach offers a distinct pharmacological profile compared to simple inhibition, often resulting in a more profound and sustained biological effect.

Caption: Logical relationship of this compound components and their interaction with cellular machinery.

Quantitative Analysis of BET Protein Degradation

This compound induces potent and dose-dependent degradation of BRD2, BRD3, and BRD4 in various triple-negative breast cancer (TNBC) cell lines. A near-complete depletion of these proteins is observed at nanomolar concentrations.[1][2]

Dose-Dependent Degradation in MDA-MB-468 Cells

| Target Protein | This compound Concentration (nM) | Treatment Time (hours) | Degradation Level |

| BRD2 | 10 | 3 | Significant Degradation |

| BRD3 | 10 | 3 | Significant Degradation |

| BRD4 | 10 | 3 | Significant Degradation |

| BRD2 | 30 | 1 | Near-complete Depletion |

| BRD3 | 30 | 1 | Near-complete Depletion |

| BRD4 | 30 | 1 | Near-complete Depletion |

| BRD2 | 100 | 1 | Near-complete Depletion |

| BRD3 | 100 | 1 | Near-complete Depletion |

| BRD4 | 100 | 1 | Near-complete Depletion |

Data synthesized from immunoblotting results presented in Bai L, et al. Cancer Res. 2017.[1][2]

Proteomics Analysis of Protein Level Changes

A global proteomics analysis in MDA-MB-468 cells treated with 100 nM this compound for 2 hours revealed high selectivity. Out of approximately 5,500 proteins quantified, BRD2, BRD3, and BRD4 were the only proteins significantly downregulated by twofold or more.[1][2]

| Protein | Fold Change (this compound vs. Control) |

| BRD2 | < -2.0 |

| BRD3 | < -2.0 |

| BRD4 | < -2.0 |

Data from proteomic analysis in Bai L, et al. Cancer Res. 2017.[1][2]

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. This process is dependent on the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex.

Caption: Signaling pathway of this compound mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for BET Protein Degradation

This protocol is for assessing the levels of BRD2, BRD3, and BRD4 in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture TNBC cells (e.g., MDA-MB-468, MDA-MB-231) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound (e.g., 0, 10, 30, 100 nM) for specified time periods (e.g., 1, 3, 6, 24 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation:

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

-

Add enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

Immunoprecipitation for Ubiquitination Analysis

This protocol is to confirm the ubiquitination of BET proteins upon this compound treatment.

1. Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.

-

Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, followed by heating.

-

Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and add protease and deubiquitinase inhibitors.

2. Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Add a primary antibody against the target BET protein (e.g., anti-BRD4) to the lysate and incubate overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

3. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated BET protein.

Proteomics Workflow for Selectivity Profiling

This workflow outlines the steps for a quantitative proteomic analysis to assess the selectivity of this compound.

Caption: Experimental workflow for quantitative proteomics analysis.

1. Sample Preparation:

-

Treat cells (e.g., MDA-MB-468) with this compound (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a short duration (e.g., 2 hours) to capture direct degradation events.

-

Harvest and lyse the cells, followed by protein quantification.

2. Protein Digestion and Peptide Labeling:

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed quantitative analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS. The peptides are first separated by liquid chromatography and then ionized and analyzed by the mass spectrometer to determine their sequence and relative abundance.

4. Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that show significant changes in abundance between the this compound treated and control groups. A volcano plot is typically used to visualize these changes.

5. Interpretation:

-

The high selectivity of this compound is confirmed if only BRD2, BRD3, and BRD4 are among the most significantly downregulated proteins.

This technical guide provides a foundational understanding of this compound's action on BET proteins. For further in-depth analysis, it is recommended to consult the primary research literature and supplementary materials.

References

Initial Studies on BETd-246 in Triple-Negative Breast Cancer: A Technical Guide

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising therapeutic target in various cancers, including TNBC. This technical guide provides an in-depth overview of the initial preclinical studies on BETd-246, a potent and selective second-generation BET protein degrader. This compound, a proteolysis-targeting chimera (PROTAC), demonstrates superior anti-tumor activity in TNBC models compared to its parent BET inhibitor, BETi-211. This document summarizes the key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the critical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the degradation of BET proteins.[1][2] It is synthesized by linking the potent BET inhibitor BETi-211 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This chimeric structure allows this compound to act as a molecular bridge, bringing BET proteins into proximity with the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] This degradation-based mechanism offers a distinct and potentially more efficacious approach compared to simple inhibition of BET protein function.[1]

Mechanism of Action in TNBC

This compound exerts its anti-cancer effects in TNBC through a multi-faceted mechanism initiated by the degradation of BET proteins, primarily BRD2, BRD3, and BRD4.[1][4] This degradation leads to the transcriptional repression of key oncogenes and survival factors.

A critical downstream effector of this compound is the potent downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][5] Unlike its parent inhibitor BETi-211, which can lead to an upregulation of MCL1, this compound consistently suppresses both MCL1 mRNA and protein levels.[1] This targeted reduction in MCL1 is a key driver of the robust apoptosis observed in TNBC cells treated with this compound.[1][5]

Furthermore, this compound treatment leads to the downregulation of the proto-oncogene MYC, a well-established driver of TNBC proliferation.[1] The degradation of BET proteins disrupts the transcriptional machinery responsible for MYC expression, leading to cell cycle arrest and reduced proliferation.[1]

The combined effect of MCL1 and MYC downregulation, among other transcriptional changes, results in potent growth inhibition and induction of apoptosis in a broad range of TNBC cell lines.[1]

Quantitative Data Summary

The initial studies on this compound have generated significant quantitative data demonstrating its potent activity against a panel of TNBC cell lines.

In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity across a wide range of TNBC cell lines, with IC50 values predominantly in the low nanomolar range.[1] It is significantly more potent than its parent BET inhibitor, BETi-211.[1]

| Cell Line | This compound IC50 (nM) | BETi-211 IC50 (nM) |

| MDA-MB-468 | <10 | >1000 |

| MDA-MB-231 | <10 | >1000 |

| MDA-MB-453 | <10 | ~500 |

| BT-549 | <10 | >1000 |

| HCC1937 | <10 | ~750 |

| HCC1806 | <10 | >1000 |

| HCC70 | <10 | ~600 |

| HCC38 | <10 | >1000 |

| Hs 578T | <10 | >1000 |

| BT-20 | ~20 | >1000 |

| MDA-MB-157 | ~25 | >1000 |

| HCC1143 | ~50 | >1000 |

| HCC1395 | >100 | >1000 |

| Table 1: Anti-proliferative activity of this compound and BETi-211 in a panel of 13 TNBC cell lines. Data is representative of values reported in the literature.[1] |

In Vivo Anti-tumor Efficacy

In xenograft models of TNBC, this compound demonstrated significant tumor growth inhibition at well-tolerated doses.[1]

| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) |

| MDA-MB-453 | This compound, 5 mg/kg, i.v., daily, 5 days/week for 2 weeks | 85 |

| MDA-MB-453 | BETi-211, 50 mg/kg, p.o., daily, 5 days/week for 2 weeks | No significant inhibition |

| Table 2: In vivo anti-tumor efficacy of this compound and BETi-211 in a TNBC xenograft model.[1] |

Detailed Experimental Protocols

This section provides a detailed account of the key experimental methodologies employed in the initial studies of this compound in TNBC.

Cell Viability Assay

-

Cell Lines: A panel of 13 human TNBC cell lines was used.

-